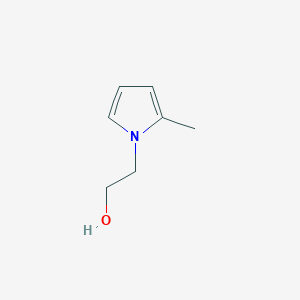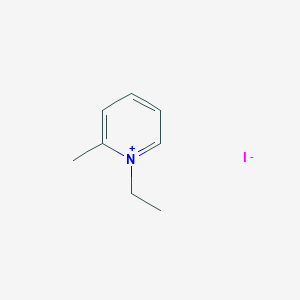
4-Hydroxy-3,5-dipropylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,5-dipropylbenzoic acid, also known as homovanillic acid (HVA), is a metabolite of dopamine, a neurotransmitter in the brain. It is an important biomarker for several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Aplicaciones Científicas De Investigación
4-Hydroxy-3,5-dipropylbenzoic acid has numerous scientific research applications. It is commonly used as a biomarker for several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and ADHD. It is also used as a marker for the diagnosis and monitoring of several metabolic disorders, including phenylketonuria and maple syrup urine disease. Additionally, 4-Hydroxy-3,5-dipropylbenzoic acid is used in research studies to investigate the effects of drugs, environmental toxins, and other factors on dopamine metabolism.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,5-dipropylbenzoic acid involves the metabolism of dopamine in the brain. Dopamine is converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by the enzyme monoamine oxidase (MAO). DOPAC is then further metabolized to 4-Hydroxy-3,5-dipropylbenzoic acid by the enzyme catechol-O-methyltransferase (COMT). The levels of 4-Hydroxy-3,5-dipropylbenzoic acid in the body are therefore indicative of dopamine metabolism and activity in the brain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Hydroxy-3,5-dipropylbenzoic acid are related to dopamine metabolism and activity in the brain. Elevated levels of 4-Hydroxy-3,5-dipropylbenzoic acid are associated with increased dopamine turnover and activity, while decreased levels are associated with decreased dopamine turnover and activity. Abnormal levels of 4-Hydroxy-3,5-dipropylbenzoic acid have been implicated in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Hydroxy-3,5-dipropylbenzoic acid in lab experiments include its specificity for dopamine metabolism and activity in the brain, its stability in biological samples, and its ease of quantification using HPLC. However, there are also limitations to its use, including the potential for interference from other metabolites and the need for careful sample handling and storage to prevent degradation.
Direcciones Futuras
There are several future directions for research involving 4-Hydroxy-3,5-dipropylbenzoic acid. One area of interest is the development of new methods for the quantification of 4-Hydroxy-3,5-dipropylbenzoic acid in biological samples, including the use of mass spectrometry and other advanced techniques. Another area of interest is the investigation of the role of 4-Hydroxy-3,5-dipropylbenzoic acid in the development and progression of neurological and psychiatric disorders, including the identification of new biomarkers and potential therapeutic targets. Finally, there is a need for further research to understand the mechanisms underlying dopamine metabolism and activity in the brain, including the role of genetic and environmental factors.
Conclusion:
4-Hydroxy-3,5-dipropylbenzoic acid is an important biomarker for several neurological and psychiatric disorders, as well as for metabolic disorders. Its use in scientific research has led to a better understanding of dopamine metabolism and activity in the brain, and has the potential to inform new diagnostic and therapeutic approaches for these disorders. Further research is needed to fully explore the potential of 4-Hydroxy-3,5-dipropylbenzoic acid in these areas.
Métodos De Síntesis
The synthesis of 4-Hydroxy-3,5-dipropylbenzoic acid can be achieved through various methods, including chemical synthesis and extraction from biological samples. Chemical synthesis involves the reaction of 3,5-dipropylbenzoyl chloride with sodium hydroxide and 4-hydroxybenzoic acid. Extraction from biological samples involves the collection of cerebrospinal fluid, urine, or blood samples followed by purification and quantification using high-performance liquid chromatography (HPLC).
Propiedades
Número CAS |
100482-27-7 |
|---|---|
Nombre del producto |
4-Hydroxy-3,5-dipropylbenzoic acid |
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
4-hydroxy-3,5-dipropylbenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-3-5-9-7-11(13(15)16)8-10(6-4-2)12(9)14/h7-8,14H,3-6H2,1-2H3,(H,15,16) |
Clave InChI |
RRADOGMUVWBEFW-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1O)CCC)C(=O)O |
SMILES canónico |
CCCC1=CC(=CC(=C1O)CCC)C(=O)O |
Otros números CAS |
100482-27-7 |
Sinónimos |
4-hydroxy-3,5-dipropyl-benzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)

![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
